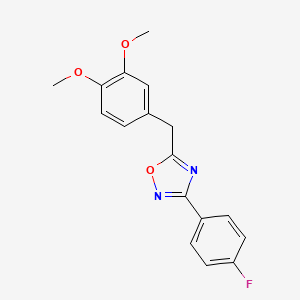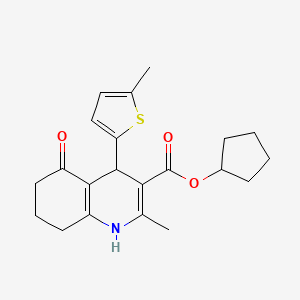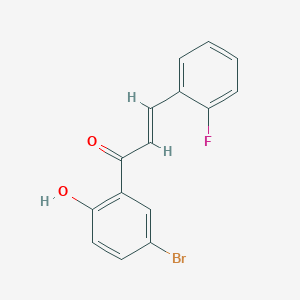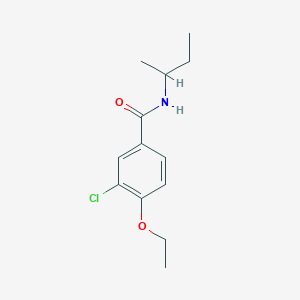![molecular formula C16H15BrN2O3 B5450275 2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5450275.png)
2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide is an organic compound that features a bromophenyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form the Schiff base intermediate.
Hydroxyacetylation: The Schiff base is then subjected to hydroxyacetylation using acetic anhydride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The Schiff base can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major products formed from these reactions include the corresponding carbonyl compound, amine, and substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide include:
4-bromophenylacetonitrile: This compound has a similar bromophenyl group but lacks the hydroxy and methoxyphenyl groups.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound contains a bromophenyl group and is used in similar research applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-2-11(3-9-14)10-18-19-16(21)15(20)12-4-6-13(17)7-5-12/h2-10,15,20H,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKZVZSEHBHAU-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzyl)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B5450202.png)
![(4aS*,8aR*)-6-{[4-(hydroxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5450215.png)

![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5450231.png)
![3-methoxy-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyridine-2-carboxamide](/img/structure/B5450234.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(3-methylisoxazol-5-yl)methyl]acetamide](/img/structure/B5450240.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5450242.png)
![N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B5450249.png)
![N-[(1-propyl-1H-pyrazol-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5450257.png)
![(1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B5450258.png)

![ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE](/img/structure/B5450280.png)
